6-Fluoro-7-iodohept-1-ene
Description
6-Fluoro-7-iodohept-1-ene is a halogenated alkene with the molecular formula C₇H₁₁FI. Its structure features a fluorine atom at the sixth carbon and an iodine atom at the seventh carbon of a seven-carbon chain terminating in a terminal double bond (hept-1-ene).
Properties
CAS No. |
143261-07-8 |
|---|---|
Molecular Formula |
C7H12FI |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
6-fluoro-7-iodohept-1-ene |
InChI |
InChI=1S/C7H12FI/c1-2-3-4-5-7(8)6-9/h2,7H,1,3-6H2 |
InChI Key |
HLBGJCYOHVMYLK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(CI)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-iodohept-1-ene typically involves the introduction of fluorine and iodine atoms into a heptene backbone. One common method is the halogenation of hept-1-ene using fluorinating and iodinating agents under controlled conditions. For instance, the reaction can be carried out using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and iodine monochloride (ICl) as the iodinating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-iodohept-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 6-fluoro-7-azidohept-1-ene, while oxidation with potassium permanganate can produce 6-fluoro-7-iodoheptanoic acid .
Scientific Research Applications
6-Fluoro-7-iodohept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated and iodinated compounds.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-iodohept-1-ene depends on its specific application. In chemical reactions, the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing nature of the fluorine atom can stabilize certain intermediates, while the iodine atom can act as a leaving group in substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be inferred from the chemical classes and reactions described:
Structural Analogues in the Evidence
The compounds in are cephalosporin derivatives (e.g., Cefepime Hydrochloride) with bicyclic β-lactam cores and complex substituents, while describes a cyclohexene derivative synthesized via sulfonylation and halogenation. These differ fundamentally from 6-Fluoro-7-iodohept-1-ene in:
- Backbone structure : Cephalosporins are bicyclic, nitrogen-containing systems, whereas this compound is a linear alkene.
- Halogen placement : The target compound has fluorine and iodine on adjacent carbons, unlike the chloro/fluoro substituents in the indane derivative of .
Reactivity and Stability
- Halogen Effects : Iodine’s polarizability and larger atomic radius compared to fluorine or chlorine (as seen in ’s (1R)-1-bromo-7-chloro-5-fluoroindane) may enhance electrophilic reactivity in cross-coupling reactions.
- Steric and Electronic Factors : The terminal double bond in this compound likely increases reactivity toward electrophiles compared to internal alkenes (e.g., cyclohexene derivatives in ).
Data Table: Inferred Properties of this compound vs. Evidence Compounds
Research Findings and Limitations
- Evidence Gaps: No direct studies on this compound are cited in the provided materials. The cephalosporins and cyclohexene derivatives discussed are functionally and structurally distinct, limiting direct comparisons.
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